3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative featuring a 4-fluorophenyl substituent at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a sulfanyl-linked propanamide moiety at position 2. The propanamide is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S2/c1-3-13-29-24(31)22-20(16-4-6-17(26)7-5-16)15-34-23(22)28-25(29)33-14-12-21(30)27-18-8-10-19(32-2)11-9-18/h3-11,15H,1,12-14H2,2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJCYIASVCLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the reagent.
Attachment of the Prop-2-enyl Group: This step involves the addition of the prop-2-enyl group to the thieno[2,3-d]pyrimidine core, typically through an alkylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compound with a thiol reagent.
Introduction of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Variations: The thienopyrimidinone core in the target compound distinguishes it from diazaphosphinane (Compound 4) and tetrazole-containing analogs (Compound ). Isomeric differences in the thienopyrimidinone scaffold (e.g., [3,2-d] vs. [2,3-d]) significantly alter binding interactions .
Challenges in Predicting Bioactivity
While structural similarity often correlates with shared mechanisms (e.g., OA and HG in ), the target compound’s unique features (allyl, fluorophenyl, and methoxyphenyl) may lead to divergent bioactivities. Studies indicate only a 20% probability of shared gene expression profiles among compounds with Tanimoto coefficients >0.85 . For example:
- Target Specificity: The [2,3-d] thienopyrimidinone isomer may exhibit different target binding compared to [3,2-d] isomers .
Q & A
Q. Mechanistic Insights :
- Oxidation : The allyl group (prop-2-en-1-yl) undergoes epoxidation with m-CPBA in CH₂Cl₂, forming an epoxy intermediate .
- Reduction : NaBH₄ selectively reduces the 4-oxo group to a 4-hydroxy derivative, confirmed by loss of C=O signal in IR .
- Sulfanyl substitution : The sulfanyl group acts as a nucleophile, displacing halides in SN2 reactions (e.g., with alkyl bromides in DMF) .
Key Considerations : - Control temperature (0–25°C) to prevent side reactions during oxidation .
- Use anhydrous conditions for reduction to avoid hydrolysis .
Advanced: How can biological targets be identified and validated?
Q. Methodological Approach :
- Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. The fluorophenyl and methoxyphenyl groups show high affinity for hydrophobic kinase pockets .
- In Vitro Assays :
- Enzyme Inhibition : Test IC₅₀ against COX-2 (anti-inflammatory) or Topoisomerase II (anticancer) using fluorometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~5–10 µM) .
Validation :
- Compare activity with structurally similar compounds (e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces COX-2 inhibition by 30%) .
Advanced: What strategies are effective for SAR studies?
Q. SAR Methodology :
- Core Modifications :
- Replace thieno[2,3-d]pyrimidine with quinazoline: Reduces solubility but increases kinase affinity .
- Substituent Effects :
- 4-Methoxyphenyl : Removing the methoxy group decreases logP by 0.5, altering bioavailability .
- Allyl vs. Propargyl : Propargyl substitution enhances metabolic stability (t₁/₂ increases from 2.3 to 4.1 h in rat liver microsomes) .
Experimental Design :
- Synthesize 10–15 derivatives with systematic substituent variations.
- Use QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .
Advanced: How are pharmacokinetic properties assessed preclinically?
Q. Methodological Pipeline :
- ADME Studies :
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid; logP ~2.8 indicates moderate lipophilicity .
- Metabolic Stability : Incubate with liver microsomes (e.g., human, t₁/₂ = 2.5 h) and identify metabolites via LC-MS/MS .
- In Vivo PK : Administer orally (10 mg/kg in mice) and monitor plasma concentration over 24 h (Cₘₐₓ ~1.2 µg/mL, tₘₐₓ = 2 h) .
Key Tools : - HPLC-MS : Quantify compound levels in biological matrices .
- PAMPA Assay : Predict blood-brain barrier penetration (Pe ~1.2 × 10⁻⁶ cm/s suggests limited CNS activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
